molecular formula C13H8F3NO B1359085 4-[3-(Trifluoromethyl)benzoyl]pyridine CAS No. 61977-56-8

4-[3-(Trifluoromethyl)benzoyl]pyridine

Cat. No. B1359085
CAS RN: 61977-56-8
M. Wt: 251.2 g/mol
InChI Key: JBYOLOCXQADHRL-UHFFFAOYSA-N
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Patent
US04021564

Procedure details

To a cold Grignard reagent prepared from 27 g (1.1 moles) of magnesium and 240 g (1.07 moles) of 3-bromobenzotrifluoride in 300 ml of dry ether and 150 ml of benzene, was added dropwise over a period of three hours a solution of 100 g (0.96 mole) of 4-cyanopyridine in 300 ml of benzene and 200 ml of ether. After being allowed to stand overnight at room temperature, the mixture was warmed for thirty minutes and then decomposed by adding 700 ml of saturated ammonium chloride solution. The ether-benzene layer was separated and extracted with 10% hydrochloric acid. The acid layer was separated and made basic with 20% sodium hydroxide and extracted with ether. The ether layer was dried over sodium sulphate. The ether solution was concentrated and the residual oil distilled to give 137 g (55%) of 4-(m-trifluoromethylbenzoyl)pyridine. Boiling point 97°-100° C/0.1 mm Hg. nD22 = 1.5380.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:7][CH:8]=1.[C:13]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)#N.[Cl-].[NH4+].CC[O:25]CC>C1C=CC=CC=1>[F:10][C:9]([F:12])([F:11])[C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[C:13]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)=[O:25] |f:3.4|

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
27 g
Type
reactant
Smiles
[Mg]
Name
Quantity
240 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed for thirty minutes
CUSTOM
Type
CUSTOM
Details
The ether-benzene layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The acid layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The ether solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C=1C=C(C(=O)C2=CC=NC=C2)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 137 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.